molecular formula C22H19N3OS B304781 (6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B304781
M. Wt: 373.5 g/mol
InChI Key: PQGZCCOKUZZUQX-PBOWYIGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its antitumor and antibacterial effects. The compound’s structure allows it to interact with biological targets similarly to purine, optimizing ligand-target interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-substituted thiazolo[3,2-a]pyrimidines
  • 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19N3OS/c1-14(2)16-10-8-15(9-11-16)12-18-20(23)25-19(17-6-4-3-5-7-17)13-27-22(25)24-21(18)26/h3-14,23H,1-2H3/b18-12-,23-20?

InChI Key

PQGZCCOKUZZUQX-PBOWYIGHSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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